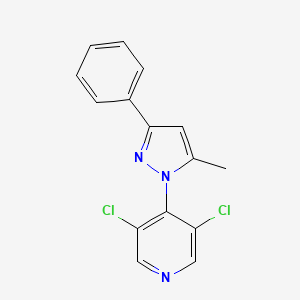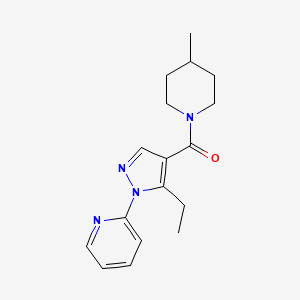
3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMP and is a pyrazolopyridine derivative. In
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory process, and the inhibition of COX-2 can reduce inflammation. Additionally, it has been found to inhibit the activity of phosphodiesterase-4 (PDE4), which is an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. The inhibition of PDE4 can reduce inflammation and has been studied for its potential use in the treatment of various diseases.
Biochemical and Physiological Effects
3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine has been found to have significant anti-inflammatory and anti-tumor activities. It has been shown to reduce the production of prostaglandins, which are known to be involved in the inflammatory process. Additionally, it has been found to inhibit the growth of various cancer cells, including lung cancer cells, breast cancer cells, and colon cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine has several advantages for lab experiments. It is easy to synthesize and has been optimized to increase the yield of the product and reduce the reaction time. Additionally, it has been extensively studied for its potential applications in various fields, which makes it a valuable compound for scientific research.
However, there are also some limitations to the use of 3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine in lab experiments. It has been found to have some toxicity, and caution should be exercised when handling this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound.
Orientations Futures
There are several future directions for the study of 3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine. One potential direction is the study of its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound. Another potential direction is the study of its potential use as a fluorescent probe for the detection of metal ions. This could have significant applications in various fields, including environmental monitoring and biomedical imaging.
Conclusion
In conclusion, 3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine is a valuable compound for scientific research due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory and anti-tumor activities and its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to determine the optimal dosage and administration route for the compound and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine involves the reaction of 3,5-dichloro-4-(pyridin-2-yl)pyridine with 5-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base. This reaction results in the formation of 3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine. The synthesis method has been optimized to increase the yield of the product and reduce the reaction time.
Applications De Recherche Scientifique
3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine has been extensively studied for its potential applications in various fields. It has been found to have significant anti-inflammatory and anti-tumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3,5-dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c1-10-7-14(11-5-3-2-4-6-11)19-20(10)15-12(16)8-18-9-13(15)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHOOUMDZMZLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=NC=C2Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7498320.png)
![3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7498329.png)
![methyl 5-cyano-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-6-oxopyridine-3-carboxylate](/img/structure/B7498333.png)
![3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498341.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7498348.png)
![2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7498357.png)
![7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7498362.png)
![N-[[3-(methylsulfamoyl)phenyl]methyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B7498369.png)
![2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7498372.png)

![6-Ethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498389.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(5-oxo-4-phenyltetrazol-1-yl)acetamide](/img/structure/B7498407.png)
![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)